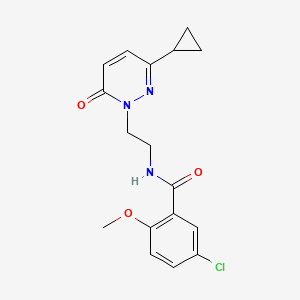
5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula: C16H18ClN3O4S
- Molecular Weight: 383.9 g/mol
- CAS Number: 2034423-47-5
The structure includes a chloro substituent, a methoxy group, and a pyridazine moiety, contributing to its biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyclopropyl-6-oxopyridazine with appropriate amines in the presence of a base. Reagents such as potassium carbonate in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed to facilitate high-yield reactions under controlled conditions .
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties:
- Cell Line Studies : The compound has shown significant antiproliferative effects against various human cancer cell lines, including: The GI50 values (the concentration required to inhibit cell growth by 50%) indicated that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells.
- Mechanism of Action : The compound induces G2/M phase cell cycle arrest and apoptosis in cancer cells. It has been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics, which is critical for mitotic progression .
- Molecular Docking Studies : Docking simulations suggest that this compound binds effectively to the colchicine-binding site on tubulin, similar to other known antitumor agents. This interaction is crucial for its mechanism of action against cancer cells .
Other Biological Activities
Beyond its anticancer effects, sulfonamide derivatives like this compound have been associated with various pharmacological activities:
- Antibacterial and Antifungal Properties : Sulfonamides are known for their antibacterial activity against a range of pathogens. This derivative may also exhibit similar properties due to structural features common in sulfonamides .
- Enzyme Interaction Studies : The compound is often used as a probe in biochemical assays to study enzyme interactions and metabolic pathways, indicating its utility beyond anticancer applications.
Case Studies
A notable case study involved testing the compound against several cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The selectivity index was calculated to assess the differential toxicity between cancerous and normal cells, further supporting its potential as an anticancer agent .
Summary of Findings
| Activity | Details |
|---|---|
| Antitumor Efficacy | Effective against MCF-7, MDA-MB-231, Caco-2, HCT-116 |
| Cell Cycle Arrest | Induces G2/M phase arrest and apoptosis |
| Mechanism | Inhibits tubulin polymerization; binds colchicine site |
| Other Activities | Potential antibacterial and antifungal properties; used in enzyme studies |
特性
IUPAC Name |
5-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-15-6-4-12(18)10-13(15)17(23)19-8-9-21-16(22)7-5-14(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHJSNVYTBAINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














